molecular formula C5H6IN3 B13680822 4-Iodo-6-methylpyridazin-3-amine

4-Iodo-6-methylpyridazin-3-amine

Cat. No.: B13680822
M. Wt: 235.03 g/mol
InChI Key: KFAGWJJFUVMDAN-UHFFFAOYSA-N
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Description

4-Iodo-6-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6IN3 It belongs to the class of pyridazines, which are six-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylpyridazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes and act as histamine receptor antagonists . The exact mechanism of action depends on the specific application and structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: 4-Iodo-6-methylpyridazin-3-amine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities. Its structural properties make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

4-iodo-6-methylpyridazin-3-amine

InChI

InChI=1S/C5H6IN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9)

InChI Key

KFAGWJJFUVMDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)I

Origin of Product

United States

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